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Azido-PEG36-NHS ester

Cat. No.: B11938523
M. Wt: 1798.1 g/mol
InChI Key: HPWINUMKZCFDLX-UHFFFAOYSA-N
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Description

Contextualization in Advanced Bioconjugation Methodologies

Bioconjugation is the chemical process of covalently joining two or more molecules, where at least one is a biomolecule. thermofisher.com This technique is fundamental to numerous applications, including the development of antibody-drug conjugates (ADCs), fluorescent labeling for imaging, and the immobilization of proteins onto surfaces. thermofisher.comaxispharm.com Advanced methodologies in this field strive for high specificity, efficiency, and the creation of stable linkages under mild, physiological conditions to preserve the biological activity of the molecules involved. nih.gov

Two of the most powerful and widely used bioconjugation strategies are amine-reactive chemistry and "click chemistry". nih.govthermofisher.com

Amine-reactive chemistry frequently targets primary amines (–NH2), which are readily available on the surface of proteins at the N-terminus and on the side chains of lysine (B10760008) residues. thermofisher.com N-hydroxysuccinimide (NHS) esters are among the most popular reagents for this purpose due to their high reactivity and ability to form stable amide bonds. thermofisher.comglenresearch.com

Click chemistry , a term for reactions that are bioorthogonal, high-yielding, and generate inoffensive byproducts, has revolutionized the field. nih.gov The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a classic click reaction, forming a stable triazole ring from an azide (B81097) and a terminal alkyne. nih.govwikipedia.org The azide and alkyne groups are largely inert towards biological molecules, ensuring the reaction is highly specific. nih.gov

Azido-PEG36-NHS ester is situated at the intersection of these advanced methodologies, providing a bridge between amine-containing biomolecules and those modified with an alkyne group. ijrpr.comcd-bioparticles.net

Design Principles of Polyethylene (B3416737) Glycol (PEG) Linkers for Enhanced Bioreactivity

The integration of a Polyethylene Glycol (PEG) chain as a linker in bioconjugation reagents is a deliberate design choice aimed at improving the physicochemical properties of the resulting bioconjugate. axispharm.comadcreview.com PEG is a synthetic, hydrophilic polymer composed of repeating ethylene (B1197577) oxide units. chempep.comcreativepegworks.com The "36" in this compound denotes that the linker contains 36 of these repeating units. The inclusion of such a PEG spacer is based on several key design principles:

Biocompatibility and Reduced Immunogenicity : PEG is well-tolerated by the body and generally exhibits low immunogenicity. creativepegworks.comscielo.br By attaching PEG chains (a process known as PEGylation), the bioconjugate can be shielded from the host's immune system, reducing the likelihood of an immune response. chempep.comscielo.br

Improved Pharmacokinetics : The flexible PEG chain creates a hydration shell around the molecule, increasing its hydrodynamic radius. chempep.commdpi.com This larger size can reduce renal clearance, leading to a longer circulation half-life in the body. chempep.comadcreview.com

Steric Hindrance and Flexibility : The long, flexible PEG chain acts as a spacer arm, physically separating the two conjugated molecules. This can minimize steric hindrance that might otherwise interfere with the biological activity or binding affinity of the biomolecule. chempep.com The architecture of the PEG linker, such as linear versus branched, can also be tuned to optimize properties like shielding hydrophobic payloads. americanpharmaceuticalreview.comresearchgate.net

The use of monodisperse PEG linkers, which have a specific, single chemical structure and a defined molecular weight, allows for the creation of more homogeneous bioconjugates with predictable properties, a significant advantage over traditional, polydisperse PEG mixtures. adcreview.comresearchgate.netacs.org

Dual Functionality of this compound as a Heterobifunctional Crosslinker

This compound is classified as a heterobifunctional crosslinker because it possesses two different reactive groups at opposite ends of the PEG spacer. ijrpr.comthermofisher.com This dual functionality allows for sequential or stepwise conjugation, providing precise control over the linking of two different molecular entities.

The N-hydroxysuccinimide (NHS) Ester Group : This end of the molecule is amine-reactive. glenresearch.com It reacts specifically and efficiently with primary amines (e.g., on lysine residues of a protein) under slightly alkaline conditions (pH 7.2-9) to form a highly stable and covalent amide bond. thermofisher.comthermofisher.com The reaction releases N-hydroxysuccinimide as a byproduct. thermofisher.com The stability of NHS esters makes them a reliable choice for the initial modification of a biomolecule. glenresearch.com

The Azido (N₃) Group : Located at the other end of the PEG chain, the azide group is a key component for click chemistry. It is highly selective and remains inert to the vast majority of functional groups found in biological systems, preventing non-specific side reactions. nih.gov The azide group reacts specifically with an alkyne- or a strained cyclooctyne- (e.g., DBCO, BCN) modified molecule. cd-bioparticles.netmedchemexpress.commedchemexpress.com The copper-catalyzed reaction with a terminal alkyne (CuAAC) or the strain-promoted alkyne-azide cycloaddition (SPAAC) results in the formation of a stable triazole linkage. medchemexpress.comaxispharm.com

This orthogonal reactivity is the cornerstone of the utility of this compound. A researcher can first label an amine-containing protein with the NHS ester end of the linker. After removing any excess reagent, the newly introduced azide-functionalized protein can then be specifically conjugated to a second molecule bearing an alkyne group. ijrpr.com This controlled, two-step process is invaluable for constructing complex molecular architectures for advanced biomedical applications.

Data Tables

Table 1: Properties of Functional Groups in this compound

Functional Group Reactive Partner Resulting Linkage Key Reaction Conditions Chemistry Type
N-hydroxysuccinimide (NHS) Ester Primary Amine (-NH₂) Amide Bond Aqueous, pH 7.2-9 Amine-reactive conjugation
Azide (-N₃) Terminal Alkyne Triazole Ring Copper(I) catalyst (CuAAC) Click Chemistry

| Azide (-N₃) | Strained Cyclooctyne (B158145) (e.g., DBCO) | Triazole Ring | No catalyst needed (SPAAC) | Click Chemistry |

Table 2: Key Physicochemical Properties Conferred by the PEG36 Linker

Property Description Benefit in Bioconjugation
Hydrophilicity The ethylene oxide units form hydrogen bonds with water. chempep.com Increases solubility of hydrophobic molecules in aqueous solutions, preventing aggregation. creativepegworks.comamericanpharmaceuticalreview.com
Biocompatibility Generally well-tolerated by biological systems with low toxicity. scielo.br Suitable for in vivo applications.
Flexibility Free rotation around C-O bonds provides conformational flexibility. chempep.com Acts as a spacer to reduce steric hindrance between conjugated molecules.

| "Stealth" Properties | Creates a hydration shell that can mask the bioconjugate. chempep.commdpi.com | Reduces recognition by the immune system and proteolytic enzymes, prolonging circulation time. scielo.br |

Structure

2D Structure

Chemical Structure Depiction
molecular formula C79H152N4O40 B11938523 Azido-PEG36-NHS ester

Properties

Molecular Formula

C79H152N4O40

Molecular Weight

1798.1 g/mol

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate

InChI

InChI=1S/C79H152N4O40/c80-82-81-4-6-88-8-10-90-12-14-92-16-18-94-20-22-96-24-26-98-28-30-100-32-34-102-36-38-104-40-42-106-44-46-108-48-50-110-52-54-112-56-58-114-60-62-116-64-66-118-68-70-120-72-74-122-76-75-121-73-71-119-69-67-117-65-63-115-61-59-113-57-55-111-53-51-109-49-47-107-45-43-105-41-39-103-37-35-101-33-31-99-29-27-97-25-23-95-21-19-93-17-15-91-13-11-89-9-7-87-5-3-79(86)123-83-77(84)1-2-78(83)85/h1-76H2

InChI Key

HPWINUMKZCFDLX-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-]

Origin of Product

United States

Synthetic Strategies for Azido Peg Nhs Ester Derivatives

Scalable Synthesis Approaches for Diverse Azido-PEG-NHS Esters

The scalable production of Azido-PEG-NHS esters is essential for their widespread application in research and pharmaceutical development. ijrpr.com A common strategy involves a sequential, three-step process to build the PEG backbone, introduce the NHS ester, and finally incorporate the azide (B81097) group. This approach is adaptable, allowing for modifications in the length of the PEG chain and the density of the azide functional groups to meet specific research needs. ijrpr.com

One scalable method begins with the reaction of a PEG diol intermediate in a solvent like tetrahydrofuran (B95107) (THF). This is followed by the activation of the diol with an NHS ester in the presence of a coupling agent and a base. The final step is the introduction of the azide functionality through nucleophilic substitution using a reagent like sodium azide. Industrial-scale synthesis may involve the polymerization of ethylene (B1197577) oxide to form the PEG backbone, followed by the sequential introduction of the azide and NHS ester groups.

Control of Polyethylene (B3416737) Glycol Chain Length and Monodispersity

The properties and efficacy of PEGylated molecules are significantly influenced by the length and uniformity of the PEG chain. asiapharmaceutics.info Therefore, precise control over the polyethylene glycol chain length and achieving monodispersity are critical aspects of the synthesis of Azido-PEG-NHS esters.

There are two main types of PEGylation: one using polydisperse PEGs, which are a mixture of polymers with varying molecular weights, and another using monodisperse (or discrete) PEGs, which have a precise molecular weight and a polydispersity index (PDI) of 1.0. biochempeg.com While many FDA-approved PEGylated drugs utilize polydisperse PEGs, the trend is shifting towards monodisperse PEGs due to their ability to offer complete control over molecular weight and chain length. biochempeg.com This precision allows for the fine-tuning of a drug's pharmacokinetic properties. biochempeg.com

Several techniques are employed to synthesize PEGs with controlled chain lengths and low polydispersity:

Anionic Ring-Opening Polymerization (AROP): This is a common method for producing PEGs. acs.orgrsc.org The polymerization of ethylene oxide is initiated by a suitable initiator, and the chain length can be controlled by the monomer-to-initiator ratio. nih.gov Using specific initiators and controlled conditions can lead to well-defined PEGs with narrow molecular weight distributions. acs.orgnih.govuconn.edu

Step-Growth Polymerization: This method involves the reaction of bifunctional monomers in a stepwise manner. nih.govsigmaaldrich.comrsc.org It offers a way to build PEG chains with defined structures. nih.govresearchgate.net

Iterative Approaches: For producing monodisperse PEGs, iterative methods that build the PEG chain one ethylene glycol unit at a time are utilized. chempep.com This allows for the synthesis of PEGs with exact chain lengths. international-biopharma.comrsc.org

The choice of polymerization method significantly impacts the resulting nanostructure of PEG-based materials. nih.gov

Regioselective Functionalization for Azide and NHS Ester Integration

A key challenge in synthesizing heterobifunctional PEG linkers like Azido-PEG36-NHS ester is the regioselective introduction of the azide and NHS ester groups at opposite ends of the PEG chain. researchgate.net This ensures that the final molecule has the desired reactivity for subsequent conjugation reactions.

A common strategy for achieving regioselectivity is the desymmetrization of a symmetrical PEG diol. nih.govrsc.org This can be accomplished by:

Monofunctionalization: One of the terminal hydroxyl groups of the PEG diol is selectively converted to a different functional group, such as a tosylate or mesylate. mdpi.com This activated group can then be displaced by an azide nucleophile, such as sodium azide, to introduce the azide group. nih.govmdpi.com

Protection and Deprotection: One hydroxyl group can be protected with a protecting group while the other is functionalized. Subsequent deprotection and functionalization of the first hydroxyl group allow for the introduction of the second functional group. chempep.com

Activation of the Remaining Hydroxyl Group: The remaining terminal hydroxyl group is then activated to form the NHS ester. nih.gov This is typically achieved by reacting the hydroxyl group with N,N'-disuccinimidyl carbonate (DSC) or with N-hydroxysuccinimide (NHS) and a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). nih.gov

These methods allow for the synthesis of heterobifunctional PEGs with a high degree of functionalization, often exceeding 95%. mdpi.com

Analytical Methodologies for Purity and Structural Elucidation

Ensuring the purity and verifying the structure of this compound is critical for its intended applications. A combination of analytical techniques is employed for comprehensive characterization. pharmtech.comresearchgate.net

Key Analytical Techniques:

TechniquePurposeKey Findings/Applications
Nuclear Magnetic Resonance (NMR) Spectroscopy Structural elucidation and purity assessment.¹H NMR is used to confirm the presence and integration of characteristic peaks for the PEG backbone, the azide group, and the NHS ester. mdpi.comnih.govacs.org It can also be used to determine the molecular weight of the PEG chain. nih.govacs.orgnih.gov ¹³C NMR provides further structural confirmation. nih.govmdpi.com
Mass Spectrometry (MS) Molecular weight determination and confirmation of functionalization.Electrospray Ionization (ESI-MS) and Matrix-Assisted Laser Desorption/Ionization (MALDI-MS) are used to determine the exact molecular weight of the monodisperse PEG derivative and confirm the successful addition of the azide and NHS ester groups. pharmtech.comnih.govedpsciences.org
High-Performance Liquid Chromatography (HPLC) Purity assessment and separation of isomers.Reversed-phase HPLC (RP-HPLC) is a powerful technique for assessing the purity of PEGylated molecules and can be used to separate positional isomers. mdpi.com It can also be used to monitor the progress of the synthesis reactions. researchgate.net
Size Exclusion Chromatography (SEC) Determination of molecular weight distribution and removal of impurities.SEC is used to separate molecules based on their size and is effective for removing unreacted PEG and other low molecular weight by-products. It is particularly useful for analyzing polydisperse PEG samples. chempep.com
Fourier-Transform Infrared (FTIR) Spectroscopy Confirmation of functional groups.FTIR spectroscopy is used to identify the characteristic absorption bands of the functional groups present in the molecule, such as the azide (around 2100 cm⁻¹) and ester carbonyl groups. nih.gov
Elemental Analysis Determination of elemental composition.Provides the percentage of carbon, hydrogen, nitrogen, and oxygen, which can be compared to the theoretical values to confirm the compound's composition. researchgate.net

The combination of these techniques provides a comprehensive characterization of the this compound, ensuring its identity, purity, and suitability for its intended use in bioconjugation. pharmtech.com

Mechanistic Insights into Bioconjugation Via Azido Peg36 Nhs Ester

Bioorthogonal Azide (B81097) Click Chemistry

The azide group of Azido-PEG36-NHS ester provides a "handle" for a second, highly specific conjugation reaction known as click chemistry. medchemexpress.comlumiprobe.com This bioorthogonal reaction allows for the attachment of a second molecule without interfering with biological functionalities. biochempeg.com

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a highly efficient and widely used click chemistry reaction. nih.gov It involves the reaction between an azide and a terminal alkyne to form a stable 1,4-disubstituted 1,2,3-triazole ring. acs.orgreading.ac.uknih.govnih.gov The reaction is catalyzed by copper(I) ions, which are often generated in situ from a copper(II) salt, such as copper(II) sulfate, and a reducing agent like sodium ascorbate. researchgate.net

The proposed mechanism for CuAAC involves several steps. First, the copper(I) catalyst coordinates with the terminal alkyne to form a copper acetylide intermediate. nih.govacs.org This intermediate then reacts with the azide in a stepwise manner, leading to the formation of a six-membered metallacycle. nih.gov Subsequent rearrangement and protonolysis release the triazole product and regenerate the copper(I) catalyst. acs.org The use of a copper catalyst significantly accelerates the reaction and ensures high regioselectivity for the 1,4-isomer. nih.gov

A significant advancement in click chemistry for biological applications is the development of Copper-Free Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). chempep.combiochempeg.com This reaction circumvents the need for a cytotoxic copper catalyst, making it more suitable for use in living systems. biochempeg.comchempep.combiochempeg.com

SPAAC utilizes a strained cyclooctyne (B158145), such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), instead of a terminal alkyne. medchemexpress.combiochempeg.combiochempeg.com The high ring strain of the cyclooctyne (approximately 18 kcal/mol) provides the driving force for the reaction with an azide. sigmaaldrich.com The mechanism is a concerted [3+2] cycloaddition, where the release of ring strain upon formation of the more stable triazole ring accelerates the reaction. chempep.com This allows the reaction to proceed rapidly at physiological temperatures and pH without the need for a metal catalyst. chempep.com SPAAC typically results in a mixture of regioisomeric triazoles. biochempeg.com

Table 2: Comparison of CuAAC and SPAAC

FeatureCopper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Alkyne Reactant Terminal AlkyneStrained Cyclooctyne (e.g., DBCO, BCN) medchemexpress.combiochempeg.combiochempeg.com
Catalyst Copper(I) nih.govNone (driven by ring strain) chempep.comsigmaaldrich.com
Biocompatibility Limited by copper cytotoxicity chempep.combiochempeg.comHigh, suitable for in vivo applications chempep.combiochempeg.com
Regioselectivity High (1,4-disubstituted triazole) nih.govLow (mixture of regioisomers) biochempeg.com
Reaction Rate Generally faster than SPAAC acs.orgCan be slower than CuAAC, but improvements are ongoing acs.org

Advanced Applications in Targeted Delivery Systems and Molecular Degraders

Antibody-Drug Conjugate (ADC) Design and Linker Architectures

ADCs are a class of biopharmaceutical drugs designed as a targeted therapy for treating cancer. nih.gov They are composed of a monoclonal antibody (mAb) that specifically targets a tumor-associated antigen, a potent cytotoxic payload, and a chemical linker that connects the two. nih.govresearchgate.net The linker's role is paramount, as it must remain stable in systemic circulation and then efficiently release the payload upon internalization into the target cancer cell. nih.gov

Azido-PEG36-NHS Ester as a Modular Component in ADC Linker Synthesis

This compound is a heterobifunctional linker that embodies the modularity required for modern ADC development. This linker features two key reactive groups: an N-hydroxysuccinimide (NHS) ester and an azide (B81097) group. The NHS ester facilitates covalent attachment to primary amines, such as the lysine (B10760008) residues present on the surface of monoclonal antibodies. The azide group serves as a versatile handle for "click chemistry," a set of bioorthogonal reactions known for their high efficiency and specificity. medchemexpress.com

The long, 36-unit polyethylene (B3416737) glycol (PEG) chain is a defining feature of this linker. This extensive PEG spacer provides a significant advantage in ADC design. The modular nature of linkers like this compound allows for a "mix-and-match" approach, where different antibodies, payloads, and linker components can be combined to create a diverse library of ADC candidates for optimization. This flexibility is crucial for fine-tuning the therapeutic properties of the final conjugate.

The azide functionality of this compound enables its use in copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) reactions. medchemexpress.commedchemexpress.eu These click chemistry reactions allow for the efficient and site-specific attachment of a payload that has been pre-functionalized with a corresponding alkyne or strained cyclooctyne (B158145) group. This modular approach simplifies the synthesis and purification of ADCs, contributing to the generation of more homogeneous and well-defined conjugates. rsc.org

Strategies for Controlled Payload Conjugation to Antibodies

The development of homogeneous ADCs with a precise drug-to-antibody ratio (DAR) is a major goal in the field, as it leads to improved pharmacokinetics and a better safety profile. rsc.org Traditional conjugation methods targeting lysine or cysteine residues often result in heterogeneous mixtures of ADCs with varying DARs and conjugation sites. nih.gov This heterogeneity can lead to suboptimal performance, with some species being ineffective and others potentially more toxic. nih.gov

Site-specific conjugation strategies have emerged to address this challenge, and this compound is well-suited for integration into these advanced methods. These strategies aim to introduce a unique reactive handle at a specific, predetermined site on the antibody, allowing for precise control over payload attachment. nih.govacs.org

Several site-specific conjugation techniques can be employed:

Engineered Cysteines: Introducing cysteine mutations at specific sites on the antibody allows for selective conjugation. acs.orgrsc.org After reduction of the engineered disulfide bond, the resulting thiol can be reacted with a maleimide-functionalized linker.

Unnatural Amino Acids: The incorporation of unnatural amino acids with orthogonal reactivity (e.g., an azide or alkyne group) into the antibody sequence provides a powerful tool for site-specific conjugation. nih.gov An this compound could then be used to attach a payload via the NHS ester end to a different part of the ADC construct, or a similar PEGylated linker with a different reactive group could be used to click onto an azide-bearing unnatural amino acid.

Enzymatic Conjugation: Enzymes like microbial transglutaminase (MTGase) can be used to site-specifically attach payloads. acs.orgrsc.org MTGase catalyzes the formation of a bond between a glutamine tag engineered into the antibody and a primary amine on the linker-payload, offering a high degree of control over the conjugation site. nih.govrsc.org

The use of this compound in conjunction with these methods allows for the creation of homogeneous ADCs with a defined DAR, which has been shown to have superior pharmacological properties compared to their heterogeneous counterparts. rsc.org

Polyethylene Glycol Spacer Impact on ADC Pharmacokinetics and Stability

Impact of PEG Spacers on ADC Properties

PropertyEffect of PEG SpacerRationale
Solubility IncreasedThe hydrophilic PEG chain can help to solubilize hydrophobic payloads, reducing the risk of aggregation. rsc.orgsigmaaldrich.com
Stability IncreasedThe PEG chain can act as a protective shield, reducing proteolytic degradation and improving in vivo stability. sigmaaldrich.comnih.gov
Pharmacokinetics ImprovedPEGylation can increase the hydrodynamic radius of the ADC, leading to reduced renal clearance and a longer circulation half-life. sigmaaldrich.com
Immunogenicity ReducedThe PEG shield can mask potential immunogenic epitopes on the payload or linker, reducing the likelihood of an immune response.
Aggregation ReducedBy increasing solubility and shielding hydrophobic regions, PEG linkers help to prevent the formation of high-molecular-weight aggregates. researchgate.net

Research has shown that the length of the PEG spacer is a critical parameter. Longer PEG chains, such as the 36-unit chain in this compound, can be particularly beneficial for ADCs with highly hydrophobic payloads, where aggregation is a major concern. rsc.org Studies have demonstrated a direct correlation between PEG length and improved PK profiles, with longer PEG chains leading to slower clearance rates. sigmaaldrich.comresearchgate.net Furthermore, the positioning of the PEG unit within the linker architecture, such as in a linear or branched configuration, can be fine-tuned to optimize ADC stability and pharmacokinetics. researchgate.net

Proteolysis-Targeting Chimeras (PROTACs) and Small Molecule Degraders

PROTACs are heterobifunctional small molecules that are designed to eliminate specific target proteins from the cell. They consist of two ligands connected by a linker: one ligand binds to a target protein of interest (POI), and the other recruits an E3 ubiquitin ligase. medchemexpress.com This proximity induces the ubiquitination of the POI, marking it for degradation by the proteasome.

This compound Integration in PROTAC Linker Synthesis

The linker in a PROTAC is not merely a passive spacer; it plays a critical role in determining the efficacy of the degrader. The length, flexibility, and chemical composition of the linker are all crucial for the formation of a stable and productive ternary complex between the POI, the PROTAC, and the E3 ligase. nih.govmdpi.com

This compound is an ideal tool for PROTAC linker synthesis due to its bifunctional nature and extended PEG chain. medchemexpress.com The NHS ester can be used to attach the linker to one of the ligands (either the POI-binding ligand or the E3 ligase-binding ligand), while the azide group provides a handle for attaching the second ligand via click chemistry. medchemexpress.eu This modular approach allows for the rapid synthesis of a library of PROTACs with varying linker lengths and attachment points, facilitating the optimization of the final degrader. musechem.com

The hydrophilic PEG chain of this compound can also help to improve the often-poor solubility and cell permeability of PROTAC molecules, which can be a significant challenge in their development. explorationpub.com

Optimization of Linker Length and Conformation in PROTAC Design

The length and conformation of the PROTAC linker are critical for achieving efficient protein degradation. explorationpub.com If the linker is too short, steric hindrance may prevent the formation of a stable ternary complex. creative-biolabs.com Conversely, if the linker is too long, it may not effectively bring the POI and E3 ligase into close enough proximity for efficient ubiquitination. explorationpub.com

The flexibility of the linker is also a key consideration. While flexible linkers, such as those based on PEG chains, can allow the PROTAC to adopt multiple conformations and facilitate the formation of the ternary complex, they can also be more susceptible to metabolic degradation. nih.govmusechem.com In contrast, more rigid linkers can pre-organize the PROTAC into a bioactive conformation, potentially leading to improved potency and stability. nih.govmusechem.com

The optimization of PROTAC linker design is often an empirical process that involves the synthesis and evaluation of a series of degraders with different linker lengths and compositions. creative-biolabs.com Computational modeling is also increasingly being used to predict optimal linker geometries. nih.gov The availability of versatile linker building blocks like this compound is essential for this iterative process of design and optimization.

Biologics and Nucleic Acid Delivery Platforms

The heterobifunctional linker, this compound, serves as a cornerstone in the advanced design of delivery systems for biologics and nucleic acids. Its unique architecture, featuring a terminal azide group, a long polyethylene glycol (PEG) chain, and an N-hydroxysuccinimide (NHS) ester, provides a versatile platform for sophisticated bioconjugation strategies. The NHS ester facilitates covalent attachment to amine-containing biomolecules, while the azide group enables subsequent modification via highly efficient and bioorthogonal click chemistry reactions. medchemexpress.comcd-bioparticles.netbiochempeg.com The extensive PEG36 spacer enhances the solubility, stability, and pharmacokinetic profile of the resulting conjugates. cd-bioparticles.netvulcanchem.com

Facilitating Conjugation to Proteins and Peptides for Therapeutic Applications

The this compound is instrumental in the development of advanced protein and peptide therapeutics through precise covalent modification. The N-hydroxysuccinimide (NHS) ester end of the molecule is highly reactive toward primary amine groups (-NH2), which are abundantly available on the surface of proteins and peptides, primarily on lysine residues and the N-terminus of polypeptide chains. precisepeg.com This reaction, typically conducted in a pH range of 7 to 9, results in the formation of a stable and irreversible amide bond, covalently linking the PEG linker to the biomolecule. precisepeg.comwindows.net

Table 1: Azido-PEG-NHS Ester Reaction with Protein/Peptide Amines

Reactant 1 Reactive Group Reactant 2 Reactive Group Resulting Bond Application Example
This compound NHS ester Protein/Peptide Primary amine (-NH₂) Amide Antibody-Drug Conjugate (ADC) Synthesis medchemexpress.combioscience.co.uk
This compound NHS ester Protein/Peptide Primary amine (-NH₂) Amide Peptide-Drug Conjugate (PDC) Development medchemexpress.com

Modifying Nucleic Acids for Enhanced Delivery and Functionality

The application of this compound extends to the modification of nucleic acids, such as siRNA and other oligonucleotides, to improve their therapeutic potential. cd-bioparticles.netbroadpharm.com The NHS ester functionality allows for direct conjugation to amine-modified oligonucleotides, which can be synthesized with primary amine groups at the 5', 3', or internal positions. cd-bioparticles.netlumiprobe.comidtdna.com This reaction forms a stable amide linkage, attaching the Azido-PEG36 moiety to the nucleic acid. broadpharm.com

This modification serves several critical functions. The hydrophilic PEG spacer enhances the aqueous solubility of the oligonucleotide conjugate and can help to shield it from nuclease degradation, thereby improving its stability and circulation time in biological systems. cd-bioparticles.netcd-bioparticles.net

Furthermore, the terminal azide group is a key feature for subsequent functionalization using click chemistry. cd-bioparticles.netbiochempeg.com This bioorthogonal reaction allows for the efficient attachment of various molecules, such as targeting ligands (e.g., peptides, antibodies), fluorescent dyes for imaging, or other therapeutic agents, to the nucleic acid conjugate without interfering with its biological activity. nih.gov For instance, research has demonstrated the conjugation of azide-modified peptides to DBCO-functionalized siRNA, showcasing the modularity that these linkers provide in constructing sophisticated, targeted nucleic acid delivery systems. A study evaluating bioconjugation strategies for antibody-siRNA conjugates utilized an Azido-PEG-NHS ester to link the components, underscoring its utility in this field. broadpharm.com

Table 2: Research Findings on Nucleic Acid Conjugation

Nucleic Acid Type Linker Used Conjugation Strategy Purpose of Conjugation Research Outcome
siRNA Azido-PEG-NHS ester NHS ester reaction with amine-modified siRNA, followed by click chemistry. Targeted delivery, enhanced stability. Forms stable antibody-siRNA conjugates for drug development. broadpharm.com
Oligonucleotides Azido-PEG-NHS ester NHS ester reaction with amine-modified oligonucleotides. Labeling and functionalization. Enables attachment of the PEG-azide moiety for subsequent click reactions. cd-bioparticles.netcd-bioparticles.net

Engineering of Targeted Delivery Vehicles

This compound is a powerful tool for the surface functionalization of nanocarriers, such as liposomes and nanoparticles, to create advanced targeted delivery systems. cd-bioparticles.net The process leverages the dual reactivity of the linker to first anchor it to the surface of the delivery vehicle and then attach a targeting ligand.

The NHS ester group reacts with primary amines present on the surface of the nanocarrier. cd-bioparticles.net For liposomes, this often involves incorporating lipids that have a primary amine headgroup (e.g., DSPE-PEG-NH2) into the lipid bilayer. nih.gov The NHS ester of the this compound then reacts with these amines to covalently coat the liposome (B1194612) surface with the PEG-azide linker. nih.gov

Once the delivery vehicle is "azide-activated," the terminal azide groups serve as handles for the attachment of targeting moieties via click chemistry. biochempeg.com Targeting ligands, such as antibodies, peptides, or small molecules that have been pre-functionalized with a complementary alkyne group (e.g., DBCO, BCN, or a terminal alkyne), can be "clicked" onto the surface with high efficiency and specificity. medchemexpress.comcd-bioparticles.net This modular approach allows for the precise engineering of delivery vehicles designed to recognize and bind to specific cells or tissues, such as cancer cells, thereby enhancing drug accumulation at the target site and minimizing off-target effects. cd-bioparticles.netnih.gov For example, this strategy has been used to develop immunoliposomes and other targeted nanoparticles for enhanced delivery of anticancer drugs. cd-bioparticles.netnih.gov

Table 3: Functionalization of Delivery Vehicles using Azido-PEG-NHS Ester

Delivery Vehicle Surface Modification Strategy Targeting Ligand Attachment Intended Application
Liposomes Reaction of Azido-PEG-NHS ester with amine-functionalized lipids (e.g., DSPE-PEG-NH2) in the liposome bilayer. nih.gov Click chemistry between surface azide groups and alkyne-modified antibodies or peptides. medchemexpress.comnih.gov Targeted cancer therapy, immunoliposomes. nih.gov
Nanoparticles Covalent attachment of Azido-PEG-NHS ester to the nanoparticle surface via amine-reactive coupling. Click chemistry conjugation of targeting moieties to the azide-functionalized surface. biochempeg.com Enhanced drug delivery via the EPR effect, reduced toxicity. cd-bioparticles.net

Research Frontiers in Materials Science and Nanotechnology

Nanoparticle Surface Engineering for Biomedical Research

Azido-PEG36-NHS ester is extensively used to modify the surfaces of nanoparticles, transforming them into sophisticated tools for biomedical applications such as drug delivery, diagnostics, and bioimaging. polyethyleneglycolpeg.combiochempeg.com

The surface chemistry of this compound allows it to be conjugated to a diverse array of nanoparticles. polyethyleneglycolpeg.com

Inorganic Nanoparticles: Materials like gold nanoparticles (AuNPs) and tantalum oxide nanoparticles often require surface modification to introduce primary amine groups before they can react with the NHS ester. nih.govacs.orgresearchgate.net Once aminated, the nanoparticles can be readily coated with the this compound, creating a hydrophilic shell with outward-facing azide (B81097) groups ready for further functionalization. nih.govrsc.org

Organic Nanoparticles: Nanoparticles based on polymers (e.g., micelles, polymersomes) or lipids (e.g., liposomes) can be synthesized using components that already contain primary amine groups, making them directly reactive with the NHS ester. nih.govdokumen.pub This allows for the straightforward incorporation of the PEG-azide linker into their structure.

This functionalization step is crucial for preparing nanoparticles for biological applications, providing a foundation for improved stability and further modification. biochempeg.com

Table 3: Examples of Nanoparticles Functionalized with PEG-Azide Linkers

Nanoparticle TypeMaterialFunctionalization StrategySource
InorganicGold Nanoparticles (AuNPs)Ligand exchange to replace oleylamine (B85491) with PEG-NHC ligands containing a terminal azide group. nih.govrsc.org
InorganicTantalum Oxide (TaO₂)Amine-functionalized nanoparticles are reacted with an NHS-PEG-Azide crosslinker. acs.org
OrganicPolymeric MicellesSelf-assembly of amphiphilic dendrons clicked to azide-functionalized hydrophilic polymers (like PEG). nih.gov
OrganicAmphiphilic Peptide NanoparticlesFormulations incorporating amphiphiles with PEG24 or PEG36 spacers show good particle size stability. google.com

The process of attaching polyethylene (B3416737) glycol (PEG) chains to a nanoparticle is known as PEGylation. The PEG36 chain of the linker plays a critical role in the nanoparticle's performance in a biological environment. researchgate.net When nanoparticles are coated, the long, flexible, and hydrophilic PEG chains form a protective layer or "corona" on the surface. nih.gov

This PEG layer provides two key benefits:

Colloidal Stability: The hydrophilic shell prevents the nanoparticles from aggregating in aqueous solutions and high-salt physiological buffers, which is essential for maintaining their structure and function. nih.govacs.org Studies on PEGylated gold nanoparticles have demonstrated their exceptional colloidal stability in various biologically relevant media over extended periods. rsc.org

Biocompatibility: The PEG coating acts as a "stealth" layer, reducing the non-specific adsorption of plasma proteins (a process called opsonization). nih.gov This helps the nanoparticles evade recognition and clearance by the immune system, thereby increasing their circulation time in the bloodstream. google.com

Table 4: Effects of PEGylation on Nanoparticle Properties

PropertyEffect of PEGylationMechanismSource
Colloidal StabilityIncreasedThe hydrophilic PEG chains create a hydration shell, preventing aggregation in aqueous and saline environments. nih.govacs.org
Protein Adsorption (Opsonization)ReducedThe PEG layer creates a steric barrier that physically blocks proteins from binding to the nanoparticle surface. nih.govresearchgate.net
Blood Circulation TimeIncreasedReduced opsonization leads to decreased uptake by the reticuloendothelial system (RES), prolonging circulation. google.com
BiocompatibilityEnhancedPEG is a well-established biocompatible polymer that minimizes adverse interactions with biological components. nih.gov

The true power of using this compound lies in the final step: using the surface azide groups to build multifunctional nanoplatforms. google.com Through azide-alkyne click chemistry (CuAAC or SPAAC), a wide variety of functional molecules containing a complementary alkyne group can be precisely and covalently attached to the nanoparticle surface. nih.govnih.gov

This modular approach allows for the fabrication of highly complex systems where different functionalities can be combined on a single nanoparticle. cd-bioparticles.net For example, researchers can conjugate:

Targeting Ligands: Peptides, antibodies, or small molecules that direct the nanoparticle to specific cells or tissues (e.g., cancer cells).

Imaging Agents: Fluorescent dyes or radiolabels for tracking the nanoparticles in vitro or in vivo. cd-bioparticles.net

Therapeutic Payloads: Drugs or other therapeutic molecules for targeted delivery.

This method has been successfully used to create azide-functionalized gold nanoparticles that can be conjugated to other molecules via click chemistry, highlighting their potential as a versatile platform for biomedical applications. nih.govrsc.org

Enhancing Colloidal Stability and Biocompatibility through PEGylation

Hydrogel and Polymer Scaffold Fabrication

The fabrication of hydrogels and polymeric scaffolds for biomedical applications increasingly relies on sophisticated chemical tools that offer precision, biocompatibility, and control over the final material properties. Among these, heterobifunctional crosslinkers play a pivotal role. This compound is a prime example of such a reagent, engineered for advanced biomaterial synthesis. jenkemusa.compolyethyleneglycolpeg.com This molecule features two distinct reactive termini separated by a long, hydrophilic polyethylene glycol (PEG) chain. cd-bioparticles.net One end is an N-hydroxysuccinimide (NHS) ester, which readily reacts with primary amine groups, while the other is an azide group, a key component for "click chemistry" reactions. cd-bioparticles.netlumiprobe.com This dual functionality allows for a two-step, modular approach to fabricating complex, functional hydrogels and scaffolds, making it a valuable tool in medical research, nanotechnology, and regenerative medicine. polyethyleneglycolpeg.com The PEG spacer itself confers significant advantages, including enhanced water solubility and biocompatibility to the structures it helps create. jenkemusa.com

Crosslinking Methodologies for Advanced Hydrogel Synthesis

The synthesis of advanced hydrogels for biomedical use requires crosslinking methods that are efficient, specific, and can be performed under conditions that preserve the activity of sensitive biological molecules or even living cells. This compound is central to bioorthogonal crosslinking strategies that meet these demanding criteria. researchgate.net The azide group on the molecule is the key to its utility in forming the hydrogel network.

The primary crosslinking methodology enabled by the azide group is click chemistry, a class of reactions that are rapid, high-yielding, and produce minimal byproducts. medchemexpress.commdpi.com Specifically, the azide participates in cycloaddition reactions with alkynes. A particularly powerful variant for hydrogel synthesis is the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). researchgate.netmedchemexpress.com This reaction occurs between an azide and a strained cyclooctyne (B158145), such as dibenzocyclooctyne (DBCO) or bicyclononyne (BCN), to form a stable triazole linkage. researchgate.netmedchemexpress.com

A key advantage of SPAAC is its bioorthogonality; the reaction is highly selective and proceeds under physiological conditions without the need for cytotoxic copper catalysts that are required for the copper-catalyzed azide-alkyne cycloaddition (CuAAC). researchgate.netrsc.org This allows for the formation of hydrogels in the presence of living cells, a process known as cell encapsulation, where cells can be mixed with the hydrogel precursors before gelation. researchgate.net This approach ensures a homogenous distribution of cells throughout the resulting scaffold, which is often difficult to achieve with pre-formed scaffolds. researchgate.net

In a typical hydrogel synthesis, a multi-arm PEG polymer functionalized with a strained alkyne (e.g., DBCO) can be mixed with a polymer that has been modified to feature azide groups. The this compound can be used to introduce these azide groups onto polymers or biopolymers (like peptides or hyaluronic acid) that contain primary amines. researchgate.netresearchgate.net Upon mixing the azide- and alkyne-functionalized precursors, a rapid crosslinking reaction ensues, leading to gel formation within minutes. researchgate.netrsc.org The degree of crosslinking, and thus the mechanical properties (viscoelasticity) of the hydrogel, can be controlled, which is crucial for regulating cellular behaviors like adhesion, migration, and differentiation. researchgate.net

Reaction TypeReactantsKey FeaturesCatalyst Required
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Azide + Strained Alkyne (e.g., DBCO, BCN)Bioorthogonal, Fast kinetics, High selectivityNo
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Azide + Terminal AlkyneHigh yield, Forms 1,4-disubstituted triazoleYes (Copper I)

Integration into Polymeric Scaffolds for Regenerative Medicine Applications

This reactivity allows for the covalent attachment (grafting) of the Azido-PEG36 linker onto polymer backbones such as proteins (collagen, gelatin), polysaccharides (chitosan, hyaluronic acid), and synthetic polypeptides containing lysine (B10760008) residues. researchgate.netresearchgate.netacs.org The reaction forms a stable amide bond, effectively modifying the original polymer with a long, hydrophilic PEG chain that terminates in a reactive azide group. cd-bioparticles.netacs.org This modification process imparts several beneficial properties to the scaffold material, including increased water solubility, biocompatibility, and a reduction in non-specific protein adsorption, often referred to as a "stealth effect". jenkemusa.comnih.gov

Polymer BackboneAmine SourcePotential Regenerative Medicine Application
Elastin-like Polypeptides (ELPs) Lysine residuesTunable scaffolds for cell culture, tissue engineering
Hyaluronic Acid (HA) Amine-modified HAInjectable hydrogels for cartilage repair, cell delivery
Collagen / Gelatin Lysine residuesScaffolds for skin regeneration, bone tissue engineering
Chitosan Glucosamine unitsDrug delivery systems, wound healing matrices

Innovations in Biosensing and Molecular Probe Development

Development of Fluorescent and Affinity Probes

The creation of highly specific probes for detecting and isolating biomolecules is a cornerstone of modern molecular biology and diagnostics. Azido-PEG36-NHS ester serves as a versatile crosslinker in the synthesis of such probes, enabling the precise attachment of various functional tags. axispharm.comaxispharm.com

The fundamental utility of this compound in probe development lies in its dual reactivity. The NHS ester group reacts efficiently with primary amines (-NH2), such as those found on the lysine (B10760008) residues of proteins or on amine-modified oligonucleotides, to form stable, covalent amide bonds. windows.netapexbt.comreading.ac.uk This reaction serves as the initial step, anchoring the linker to the biomolecule of interest.

Once the biomolecule is "PEGylated" with the azide-terminated linker, the azide (B81097) group becomes available for a second, orthogonal conjugation step. This group readily participates in click chemistry reactions, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC). medchemexpress.commedchemexpress.com This allows for the covalent attachment of a wide array of optical and chemical tags that have been pre-functionalized with a compatible alkyne group (e.g., a terminal alkyne, DBCO, or BCN). biochempeg.commedchemexpress.comlumiprobe.com This two-step process enables the labeling of proteins and other biomolecules with fluorescent dyes, biotin, or other reporter molecules for detection and affinity purification. acs.org

The modular nature of the this compound linker is particularly advantageous for designing multifunctional probes. These sophisticated tools can perform several functions simultaneously, such as targeting a specific cell type, reporting on a biological event, and enabling subsequent isolation. The linker's ability to connect distinct molecular entities facilitates the construction of complex biomolecular assemblies. cd-bioparticles.net

For example, a targeting ligand like an antibody can be functionalized with the linker via its amine groups. Subsequently, a fluorescent dye containing an alkyne group can be "clicked" onto the azide terminus. cd-bioparticles.net The resulting conjugate is a multifunctional probe that can specifically bind to its target antigen on a cell surface and report its location through fluorescence. The long PEG36 chain can also act as a "shield," potentially enhancing the quantum yield of the attached fluorophore and reducing non-specific interactions with other cellular components. acs.org This modularity allows researchers to easily swap targeting moieties or reporter tags to create a diverse library of probes for various applications. cd-bioparticles.net

ComponentFunctionConjugation Chemistry
Targeting Ligand (e.g., Antibody, Peptide)Provides specificity for a biological target (e.g., cell surface receptor).NHS ester reaction with primary amines.
This compoundActs as a soluble, flexible spacer and provides a reactive handle for click chemistry.Bifunctional (NHS ester and Azide).
Reporter/Functional Tag (e.g., Fluorophore, Biotin)Enables detection (fluorescence) or isolation (affinity capture).Click chemistry (e.g., SPAAC, CuAAC) with the azide group.

Covalent Conjugation of Optical and Chemical Tags

Radiopharmaceutical Chemistry and Imaging Agents

In the field of nuclear medicine, this compound is a valuable precursor for synthesizing targeted imaging agents for Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT). medchemexpress.com These techniques rely on the administration of molecules labeled with radioisotopes to visualize and quantify physiological processes in vivo.

The synthesis of radiopharmaceuticals often involves a "precursor" strategy, where a targeting molecule is first prepared and later conjugated with a short-lived radioisotope. This compound is ideally suited for this approach. First, the linker is attached to a targeting biomolecule, such as a peptide or antibody that recognizes a tumor-specific antigen, via the NHS ester functionality. windows.netbroadpharm.com This creates an azide-functionalized precursor.

In a subsequent step, a radioisotope (e.g., Fluorine-18 for PET) is chelated or attached to a small molecule containing a reactive alkyne group. This alkyne-modified radioisotope can then be rapidly and efficiently "clicked" onto the azide-functionalized precursor. medchemexpress.com The high efficiency and mild reaction conditions of click chemistry are critical when working with radioisotopes that have short half-lives. broadpharm.com Both copper-catalyzed and strain-promoted (copper-free) click reactions can be employed, with the latter being preferred for sensitive biological molecules. medchemexpress.comissuu.com

The use of this compound as a linker in radiopharmaceuticals has significant implications for PET and SPECT imaging research. medchemexpress.com By conjugating targeting ligands to radioisotopes, researchers can create imaging agents that accumulate at specific sites of disease, such as tumors. cd-bioparticles.netbroadpharm.com For instance, research on prostate-specific membrane antigen (PSMA) ligands for PET imaging of prostate cancer has utilized azido-PEG linkers to attach imaging agents. broadpharm.com

The PEG36 linker improves the pharmacokinetic properties of the imaging agent, increasing its solubility and circulation time, which can lead to higher tumor uptake and clearer images. cd-bioparticles.net The ability to construct these imaging agents in a modular fashion allows for the screening of different targeting ligands or the use of different radioisotopes for PET or SPECT applications. medchemexpress.comgoogle.com

ComponentRole in Imaging AgentExample
Targeting MoleculeBinds to a specific biological marker (e.g., cancer antigen).PSMA Ligand, Antibody
This compoundConnects the targeting molecule to the radioisotope; enhances solubility.Linker
Chelator-Alkyne ConjugateBinds the radioisotope and provides an alkyne for click chemistry.DOTA-Alkyne
RadioisotopeEmits positrons (PET) or gamma rays (SPECT) for imaging.Fluorine-18 (¹⁸F), Gallium-68 (⁶⁸Ga)

Precursor Synthesis for Radioisotope Incorporation via Click Chemistry

Biosensor Platforms and Signal Transduction Mechanisms

This compound plays a critical role in the development of advanced biosensor platforms by enabling the controlled functionalization of sensor surfaces. A biosensor's performance is highly dependent on its ability to specifically capture a target analyte while resisting non-specific binding from other molecules in a complex sample.

The linker is used to modify the surface of materials like nanoparticles or biosensor chips. Typically, the surface is first treated to introduce amine groups. The this compound is then reacted with these amines, creating a surface coated with a dense layer of azide-terminated PEG chains. windows.net This azide-activated surface is now ready for the final step: the immobilization of a capture molecule (e.g., an antibody or DNA probe) that has been modified with an alkyne group. This is achieved through a click chemistry reaction. axispharm.com

Biomolecule Immobilization on Biosensor Surfaces

The precise and stable attachment of biorecognition elements, such as antibodies, aptamers, or enzymes, to a biosensor's surface is critical for its function. This compound is a heterobifunctional crosslinker designed for this purpose. biosynth.com It possesses two key functional groups: an N-hydroxysuccinimide (NHS) ester and an azide group, separated by a long polyethylene (B3416737) glycol (PEG) spacer. medchemexpress.comsigmaaldrich.com

The NHS ester group readily reacts with primary amine groups (-NH2) found on proteins, amine-modified oligonucleotides, and other biomolecules, forming a stable amide bond. windows.netbroadpharm.comacs.org This allows for the covalent attachment of the desired biorecognition molecule to the PEG linker. The reaction is typically carried out in a pH range of 7-9. windows.net Buffers containing primary amines, such as Tris or glycine, should be avoided as they can compete with the intended reaction. windows.net

The other end of the molecule features an azide group. medchemexpress.com This group is a key component for "click chemistry," a set of biocompatible reactions known for their high efficiency and specificity. medchemexpress.combaseclick.eu The azide can react with molecules containing terminal alkyne groups in a copper-catalyzed azide-alkyne cycloaddition (CuAAC) or with strained cyclooctyne (B158145) derivatives like DBCO or BCN in a strain-promoted alkyne-azide cycloaddition (SPAAC). medchemexpress.com This allows for the attachment of the biomolecule-PEG conjugate to a biosensor surface that has been pre-functionalized with a compatible alkyne or cyclooctyne group.

This two-step immobilization strategy offers a high degree of control over the orientation and density of the immobilized biomolecules, which is crucial for optimizing sensor performance.

PEGylation for Improved Sensor Performance and Reduced Non-Specific Binding

Non-specific binding of interfering molecules from the sample matrix to the biosensor surface is a major source of background noise and can significantly limit the sensitivity and accuracy of the assay. nih.govmdpi.com The incorporation of the long PEG spacer in this compound plays a crucial role in mitigating this issue, a process known as PEGylation. nih.govnih.gov

PEG is a hydrophilic, neutral, and biocompatible polymer that can form a hydrated layer on the biosensor surface. nih.govbroadpharm.com This layer acts as a physical barrier, sterically hindering the approach and adsorption of unwanted proteins and other macromolecules from the sample. broadpharm.com This "anti-fouling" property is critical for developing biosensors that can function effectively in complex biological fluids like serum or blood. nih.gov

The benefits of PEGylation in biosensor development have been demonstrated in numerous studies. For instance, the use of PEG-modified surfaces has been shown to significantly reduce non-specific protein adsorption on various sensor platforms, including those based on graphene and gold. broadpharm.comnih.gov Research has indicated that PEGylation can lead to a substantial decrease in non-specific binding, in some cases by a factor of 10 or more. nih.govnih.gov This reduction in background noise directly translates to an improved signal-to-noise ratio and, consequently, a lower limit of detection for the target analyte. mdpi.com

Furthermore, the hydrophilic microenvironment created by the PEG layer can help to maintain the native conformation and activity of the immobilized biomolecule, ensuring its optimal function in target recognition. nih.gov The length of the PEG chain can also be important; longer PEG linkers can increase the accessibility of the immobilized ligand for its target, further enhancing the sensor's performance. frontiersin.org

The following table summarizes the key functionalities of this compound in biosensor development:

Functional GroupReactive PartnerReaction TypePurpose in Biosensing
N-Hydroxysuccinimide (NHS) Ester Primary Amines (-NH2)AcylationCovalent immobilization of biomolecules (e.g., antibodies, proteins). windows.netbroadpharm.com
Azide (N3) Alkynes, DBCO, BCNClick Chemistry (CuAAC, SPAAC)Attachment to alkyne-modified biosensor surfaces. medchemexpress.com
Polyethylene Glycol (PEG) Spacer --Reduces non-specific binding, improves solubility, and enhances biocompatibility. nih.govbroadpharm.com

The following table presents research findings on the impact of PEGylation on biosensor performance:

Biosensor PlatformEffect of PEGylationReported Improvement
Hydrogel ArraysReduced non-specific binding of tracer molecules.10-fold decrease in non-specific binding and a 6-fold increase in specific binding. nih.gov
Plasmonic NanorattlesMinimized non-specific binding of interfering proteins.Over 10 times lower non-specific binding compared to non-PEGylated counterparts. nih.gov
Whispering Gallery Mode Optical MicroresonatorsReduced non-specific adsorption of proteins like fibrinogen and lysozyme.Effective reduction in non-specific binding, leading to improved specificity for the target analyte (avidin). mdpi.com

Challenges, Optimization Strategies, and Future Research Directions

Enhancing Conjugation Efficiency and Selectivity

A primary challenge in using Azido-PEG36-NHS ester lies in achieving high efficiency and selectivity in conjugation reactions. The NHS ester group is designed to react with primary amines, such as those found on the side chains of lysine (B10760008) residues in proteins. glenresearch.com However, the presence of multiple lysine residues can lead to a heterogeneous mixture of products. nih.gov

Key considerations for enhancing efficiency and selectivity include:

pH Control: The pH of the reaction buffer is critical. While NHS ester reactions are typically carried out at a pH between 7 and 9, higher pH levels can accelerate the hydrolysis of the NHS ester, reducing conjugation efficiency. glenresearch.comroyalsocietypublishing.org Conversely, a lower pH can decrease the nucleophilicity of the amine, slowing down the desired reaction.

Reaction Time and Temperature: Optimizing reaction time and temperature is crucial to maximize conjugation while minimizing side reactions and degradation of the biomolecules involved.

Stoichiometry: The molar ratio of the this compound to the target molecule must be carefully controlled to influence the degree of labeling and minimize the formation of undesirable multi-conjugated species.

Site-Specific Conjugation: To overcome the challenge of non-specific lysine conjugation, researchers are exploring site-specific methods. This can involve protein engineering to introduce a uniquely reactive amino acid at a specific location or using enzymes that can selectively modify a protein. nih.govgbibio.com

Strategic Design for Optimal Linker Properties and Functionality

The PEG linker itself plays a crucial role in the properties of the final conjugate. The 36-unit PEG chain in this compound imparts several desirable characteristics, but its design can be further optimized. 2bscientific.com

Table 1: Properties Conferred by the PEG Linker

PropertyDescription
Solubility The hydrophilic nature of the PEG chain enhances the aqueous solubility of the conjugate, which is particularly beneficial when working with hydrophobic molecules. axispharm.comchempep.com
Biocompatibility PEG is known for its low toxicity and immunogenicity, making it suitable for in vivo applications. chempep.com
Flexibility The flexibility of the PEG chain can reduce steric hindrance between the conjugated molecules, allowing them to maintain their biological activity. chempep.comaxispharm.com
Pharmacokinetics In therapeutic applications, the PEG linker can increase the hydrodynamic radius of the conjugate, leading to a longer circulation half-life. cd-bioparticles.net

Future research in this area will focus on creating linkers with varying lengths and compositions to fine-tune these properties for specific applications. 2bscientific.com For instance, longer or branched PEG chains could further enhance solubility and circulation time. 2bscientific.comchempep.com

Addressing Hydrolytic Instability and Storage of NHS Ester Reagents

A significant practical challenge with NHS ester reagents like this compound is their susceptibility to hydrolysis. glenresearch.com Moisture in the air or in solvents can cause the NHS ester to break down, rendering it inactive. thermofisher.comrsc.org

Strategies to mitigate this issue include:

Proper Storage: NHS ester reagents should be stored in a desiccated environment at low temperatures to minimize exposure to moisture. thermofisher.comthermofisher.com

Use of Anhydrous Solvents: When preparing stock solutions, it is essential to use high-purity, anhydrous solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO). glenresearch.com

Fresh Preparation: Ideally, solutions of the NHS ester should be prepared fresh before each use to ensure maximum reactivity.

Quality Control: Regular quality control checks can be performed to assess the reactivity of the NHS ester reagent, especially for older batches. rsc.org A study has shown that the half-life of NHS esters can be as short as 10 minutes at pH 8.6. royalsocietypublishing.org

Recent research has also explored the use of additives, such as 15-crown-5, to improve the solubility of sulfo-NHS esters in organic solvents, which could potentially be applied to enhance the stability and handling of similar reagents. acs.org

Comparative Analysis of Cleavable and Non-Cleavable Linker Architectures

This compound represents a non-cleavable linker, meaning that once the amide bond is formed, it is highly stable. biochempeg.com This is advantageous for applications where a permanent linkage is desired. However, in some cases, such as in the design of antibody-drug conjugates (ADCs), a cleavable linker that releases its payload under specific conditions within a target cell is preferred. broadpharm.combiotechinformers.com

Table 2: Comparison of Cleavable and Non-Cleavable Linkers

FeatureCleavable LinkersNon-Cleavable Linkers
Stability Designed to be stable in circulation but cleave under specific intracellular conditions (e.g., low pH, presence of certain enzymes). biotechinformers.comaxispharm.comHighly stable in both circulation and within the cell. biochempeg.com
Payload Release Releases the unmodified payload inside the target cell. broadpharm.comThe payload is released along with the linker and a fragment of the antibody after lysosomal degradation. biochempeg.com
Bystander Effect Can induce a "bystander effect" where the released payload can kill neighboring cancer cells. broadpharm.comGenerally does not produce a significant bystander effect. nih.gov
Systemic Toxicity May have a higher risk of off-target toxicity due to premature linker cleavage. nih.govPotentially lower risk of systemic toxicity due to higher stability. biochempeg.combroadpharm.com

The choice between a cleavable and non-cleavable linker depends heavily on the specific application and the desired mechanism of action. biotechinformers.com Future research will likely involve the development of novel linker architectures that combine the stability of non-cleavable linkers with the controlled release mechanisms of cleavable ones. nih.govacs.org

Integration of Orthogonal Bioconjugation with Advanced Synthetic Methods

The this compound is a prime example of a heterobifunctional linker that facilitates orthogonal bioconjugation. biosynth.com The NHS ester reacts with amines, while the azide (B81097) group can undergo "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC), with alkyne-containing molecules. axispharm.comeurjchem.com This orthogonality allows for the sequential and specific conjugation of different molecules.

Recent advancements in bioorthogonal chemistry are continually expanding the toolbox of reactions available to researchers. eurjchem.comnumberanalytics.com These include the inverse-electron-demand Diels-Alder (IEDDA) reaction and tetrazine ligation, which offer faster reaction kinetics and improved biocompatibility. numberanalytics.com The integration of these advanced synthetic methods with linkers like this compound will enable the construction of increasingly complex and multifunctional biomolecular architectures. eurjchem.comresearchgate.net

High-Throughput Screening and Automation in Conjugation Science

The optimization of bioconjugation reactions often requires the screening of numerous parameters, such as buffer conditions, reactant concentrations, and reaction times. adcreview.com High-throughput screening (HTS) methods are becoming increasingly important for rapidly identifying the optimal conditions for a given conjugation reaction. asm.orgnih.gov

Automation is also playing a larger role in bioconjugation. adcreview.com Automated liquid handling systems can be used to perform a large number of reactions in parallel, while automated purification and analysis systems can streamline the downstream processing of the conjugates. susupport.commt.com The development of automated bioprocessing platforms will be crucial for the efficient and reproducible manufacturing of bioconjugates on a larger scale. susupport.comsusupport.com

Emerging Paradigms in Bioorthogonal Chemistry and Synthetic Biology

The field of bioorthogonal chemistry is rapidly evolving, with new reactions and strategies being developed at a remarkable pace. numberanalytics.comnumberanalytics.com These emerging paradigms are poised to have a significant impact on the future of bioconjugation. For example, researchers are exploring the use of genetically encoded non-canonical amino acids to introduce unique chemical handles into proteins, allowing for highly specific and controlled conjugation. americanpharmaceuticalreview.com

Synthetic biology is also providing new tools and approaches for creating novel biomolecular conjugates. numberanalytics.com By designing and constructing new biological pathways and circuits, researchers can create cells that produce custom-designed bioconjugates with unprecedented precision and complexity. numberanalytics.com The convergence of bioorthogonal chemistry and synthetic biology will undoubtedly open up new frontiers in the design and application of compounds like this compound.

Q & A

Basic Research Questions

Q. How can Azido-PEG36-NHS ester be effectively integrated into biomolecule conjugation experiments?

  • Methodology : The NHS ester group reacts with primary amines (e.g., lysine residues in proteins) to form stable amide bonds, while the azide group enables click chemistry (e.g., CuAAC with alkynes or strain-promoted reactions with DBCO/BCN). For example, conjugate the reagent to a protein via NHS-amine coupling, purify the product via size-exclusion chromatography, and validate conjugation efficiency using MALDI-TOF or SDS-PAGE .
  • Key Considerations : Ensure pH 7–9 for optimal NHS-amine reactivity and avoid amine-containing buffers (e.g., Tris) during conjugation.

Q. What factors influence this compound’s solubility in aqueous vs. organic solvents?

  • Methodology : The PEG36 chain enhances aqueous solubility due to its hydrophilic ethylene oxide units. For organic solvents (e.g., DMSO or DMF), solubility depends on PEG chain length and terminal functional groups. Pre-dissolve the reagent in anhydrous DMSO for organic-phase reactions, and confirm solubility via dynamic light scattering (DLS) or visual inspection .
  • Data Insight : PEG36’s molecular weight (~1,674 Da) and extended chain length reduce aggregation compared to shorter PEG variants .

Q. What storage and handling protocols are critical for maintaining this compound stability?

  • Methodology : Store lyophilized powder at –20°C in airtight, light-protected vials. Reconstitute in anhydrous DMSO or water (pH 6–7) and aliquot to avoid freeze-thaw cycles. Monitor degradation via HPLC or NMR if prolonged storage is required .
  • Safety : Use PPE (gloves, goggles) due to acute toxicity risks (H302, H315) and avoid dust formation .

Advanced Research Questions

Q. How can reaction conditions be optimized for high-efficiency conjugation of this compound in complex biological systems?

  • Methodology :

  • Molar Ratio : Titrate reagent-to-target ratios (e.g., 5:1 to 20:1) to balance labeling efficiency and overmodification.
  • Temperature : Conduct reactions at 4°C for heat-sensitive proteins or 25°C for faster kinetics.
  • Quenching : Add excess glycine or Tris buffer post-reaction to neutralize unreacted NHS esters.
    Validate using fluorescence labeling (if applicable) or quantitative amino acid analysis .
    • Troubleshooting : Low efficiency may result from hydrolysis of NHS ester in aqueous buffers—use fresh reagents and minimize reaction time.

Q. How should researchers resolve contradictory data in this compound conjugation efficiency across experimental replicates?

  • Methodology :

  • Parameter Audit : Compare pH, temperature, and reagent purity between replicates (e.g., via LC-MS for batch consistency).
  • Analytical Cross-Validation : Use orthogonal techniques (e.g., ELISA for functional assays and SEC-MALS for size profiling).
  • Contamination Check : Test for residual amines in buffers or target molecules that may compete with conjugation .
    • Case Study : Inconsistent MALDI-TOF results may arise from ion suppression effects; confirm with capillary electrophoresis or Western blot.

Q. What strategies enable the integration of this compound into multi-step syntheses (e.g., PROTACs or antibody-drug conjugates)?

  • Methodology :

  • Stepwise Conjugation : First, conjugate NHS ester to the primary amine of an antibody, then perform click chemistry with a DBCO-functionalized payload (e.g., drug or E3 ligase ligand).
  • Intermediate Purification : Use tangential flow filtration (TFF) or affinity chromatography between steps to remove unreacted components.
  • In Silico Modeling : Predict PEG36’s steric effects on binding using molecular dynamics simulations .
    • Data Analysis : Quantify drug-to-antibody ratio (DAR) via HIC-HPLC or UV-Vis spectroscopy .

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